![molecular formula C16H13ClFN3OS B6584220 N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251602-41-1](/img/structure/B6584220.png)
N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is synthesized by reacting two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions .
Synthesis Analysis
The synthesis of this compound involves a reaction between a substituted thiourea with α-halo ketones in the presence of a green solvent ethanol . This process is known as the Hantzsch thiazole synthesis, a preferred reaction for synthesizing thiazole and its derivatives .Molecular Structure Analysis
The formation of the compound was confirmed by its spectral data. The IR spectrum of the compound showed a prominent band at 3130 cm−1 due to N-H stretching .Chemical Reactions Analysis
The compound is synthesized via a reaction between a substituted thiourea with α-halo ketones in the presence of a green solvent ethanol . This reaction is part of the Hantzsch thiazole synthesis, a preferred method for synthesizing thiazole and its derivatives .Scientific Research Applications
- F3406-3495 has been investigated for its in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum . Its potential as an antimicrobial agent makes it relevant for combating bacterial infections.
- Given the success of thiazole derivatives in antiviral drug development, F3406-3495 could be explored further for its antiviral properties. Thiazoles have shown promise in treating HIV infections and other viral diseases .
- The presence of the thiazole scaffold often correlates with anti-inflammatory effects. Investigating whether F3406-3495 exhibits anti-inflammatory properties could be valuable for drug development .
- Thiazole-based compounds have been associated with anticancer activityF3406-3495 might be evaluated for its potential as a lung cancer cell growth inhibitor or in other cancer contexts .
- Considering the antimicrobial properties of F3406-3495 , it could be explored for gastrointestinal infections, including those caused by Helicobacter pylori .
- Thiazoles have shown efficacy in treating conditions like schizophrenia and hypertension. Investigating whether F3406-3495 impacts neurological pathways could be worthwhile .
Antibacterial Activity
Antiviral Research
Anti-Inflammatory Potential
Cancer Research
Gastrointestinal Applications
Neurological Disorders
Mechanism of Action
Target of Action
The primary target of F3406-3495 is currently under investigation. It is known that many compounds with similar structures have been found to interact with various proteins and enzymes, affecting their function and leading to changes in cellular processes .
Mode of Action
The exact mode of action of F3406-3495 is not fully understood. It is believed to interact with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of cells, leading to the observed effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of F3406-3495, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how much of the drug reaches its target sites in the body .
Result of Action
It is believed to cause changes in cellular processes, potentially leading to the observed effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of F3406-3495. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS/c1-10-14(23-16(20-10)21-6-2-3-7-21)15(22)19-9-11-4-5-13(18)12(17)8-11/h2-8H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGAJZWHPZTWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.